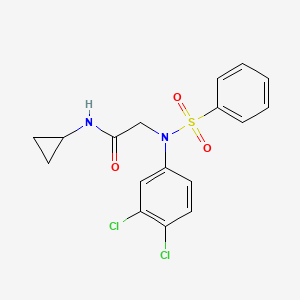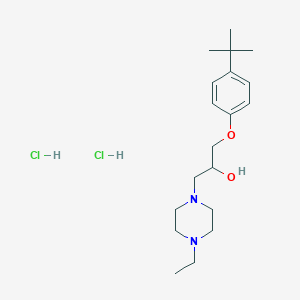![molecular formula C13H11N3OS B5142220 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile, also known as PTEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTEB belongs to the class of benzonitrile derivatives, which have been found to possess various biological activities.
作用機序
The mechanism of action of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to activate the AMPK pathway, which is involved in glucose and lipid metabolism. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have various biochemical and physiological effects in animal models. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to reduce tumor growth and increase apoptosis in cancer cells. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
実験室実験の利点と制限
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has several advantages for lab experiments, including its high purity and stability. However, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
将来の方向性
There are several future directions for 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile in animal models.
3. Exploration of the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a therapeutic agent for other diseases, such as Parkinson's disease and cardiovascular disease.
4. Development of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile derivatives with improved solubility and bioavailability.
5. Investigation of the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a tool for chemical biology research.
Conclusion
In conclusion, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is a promising chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a therapeutic agent and to develop more effective derivatives.
合成法
The synthesis of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile involves the reaction of 2-(2-pyrimidinylthio)ethanol with 4-bromobenzonitrile in the presence of a base. This reaction yields 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a yellow solid with a purity of over 95%. The yield of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学的研究の応用
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
特性
IUPAC Name |
4-(2-pyrimidin-2-ylsulfanylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-10-11-2-4-12(5-3-11)17-8-9-18-13-15-6-1-7-16-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATYATHQCOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrimidin-2-ylsulfanylethoxy)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)



![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)


![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)